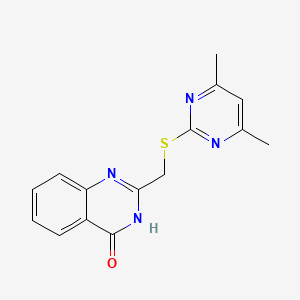
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including quinazolin-4(3H)-ones, have been recognized for their wide range of biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been synthesized with various bioactive moieties to create potential medicinal agents. The antibacterial activities demonstrated by novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli highlight the therapeutic potential of quinazolinone derivatives (Tiwary et al., 2016).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have also been extensively researched for their applications in optoelectronic materials. These compounds are valuable for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven beneficial for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials (Lipunova et al., 2018).
Anticancer Applications
The anticancer properties of quinazoline derivatives have been a significant focus of research, demonstrating their potential as therapeutic agents against various cancer types. The structural diversity of quinazolinone skeletons has opened new fields in the search for active molecules, particularly in anticancer research. The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings underline the importance of this class of molecules in developing new therapeutic options (Demeunynck & Baussanne, 2013).
Eigenschaften
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-7-10(2)17-15(16-9)21-8-13-18-12-6-4-3-5-11(12)14(20)19-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLYBYPIHAPJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)
![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)
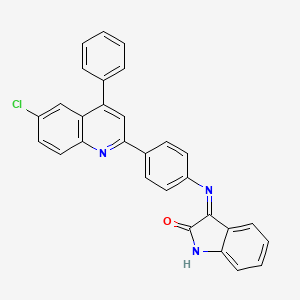
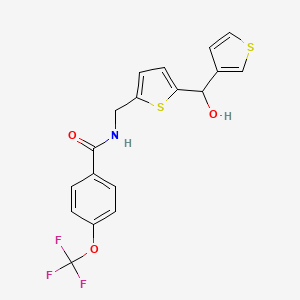
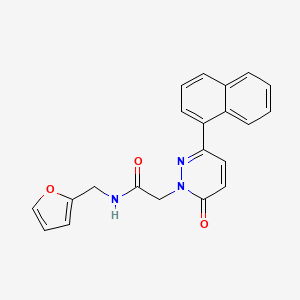


![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![1-(Azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2864041.png)
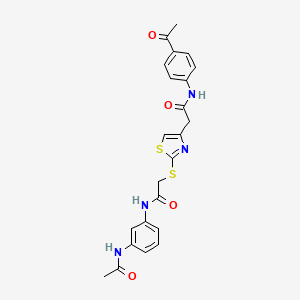
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
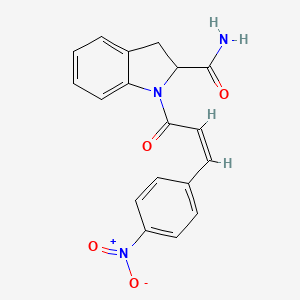
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)